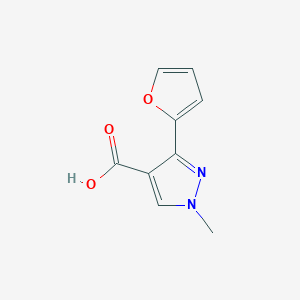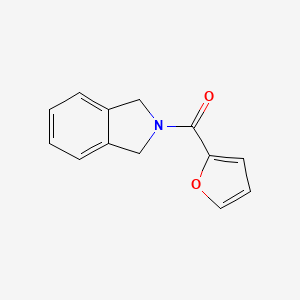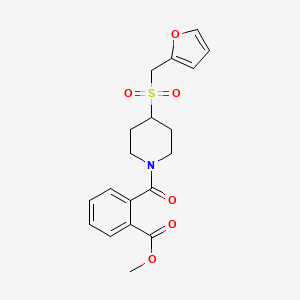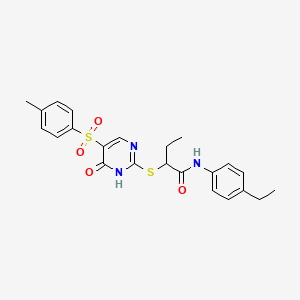![molecular formula C23H20ClN3O3S B3018151 2-(2-{[(4-氯苯基)磺酰]甲基}-1H-1,3-苯并咪唑-1-基)-N-甲基-N-苯基乙酰胺 CAS No. 339100-25-3](/img/structure/B3018151.png)
2-(2-{[(4-氯苯基)磺酰]甲基}-1H-1,3-苯并咪唑-1-基)-N-甲基-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide" is a synthetic molecule that appears to be related to a class of compounds with potential antibacterial and antifungal properties. The presence of a 4-chlorophenylsulfonyl moiety is a common feature in this class, which is known to contribute to the antimicrobial activity of these compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers offer insights into the chemical characteristics and potential biological activities of this compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor that is functionalized through various chemical reactions to yield the final product. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid is used as a starting material, which undergoes esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions to obtain the final derivatives . Similarly, the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride, followed by subsequent reactions with various electrophiles . These synthetic routes provide a framework that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectroscopic techniques such as IR, 1H-NMR, and EI-MS . These methods allow for the identification of functional groups, the confirmation of molecular frameworks, and the determination of the molecular mass, which are essential for verifying the successful synthesis of the target compounds. The presence of the benzimidazole moiety in the compound of interest suggests a complex structure that would likely exhibit distinct spectroscopic features.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include esterification, hydrazinolysis, ring closure, and nucleophilic substitution . These reactions are carefully chosen to introduce specific functional groups and to construct the desired molecular architecture. The reactivity of the compound would be influenced by the presence of the benzimidazole core and the sulfonyl group, which could affect its interaction with biological targets or its susceptibility to further chemical modifications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents such as dimethylformamide (DMF) . The presence of the chlorophenylsulfonyl group could impact the acidity, electrophilic character, and overall stability of the compound. Additionally, the molecular structure would influence the compound's ability to penetrate biological membranes, which is crucial for its potential as an antimicrobial agent.
Relevant Case Studies
The provided papers do not include case studies, but they do report on the antibacterial and antifungal activities of synthesized compounds. For example, compound 7o from the first paper showed remarkable antibacterial activity against various bacterial strains, and compound 7l from the second paper exhibited good antimicrobial potential with low hemolytic activity . These findings suggest that the compound , with its related structural features, could also possess significant antimicrobial properties, warranting further investigation.
科学研究应用
合成和表征
该化合物与 2-芳基-N-联苯苯并咪唑相关,已被合成和表征,为进一步的研究应用奠定了基础。这些化合物由邻苯二胺和羧酸合成,然后进行 N-烷基化。它们的结构通过各种光谱方法得到证实,为探索它们在不同科学研究领域中的潜在应用提供了基础 (周志明等,2004)。
抗癌潜力
已研究与该化合物相似的衍生物作为抗癌剂的促凋亡活性。具体而言,某些衍生物已在黑色素瘤细胞系中显示出显着的生长抑制作用,表明在癌症治疗中具有潜在的治疗应用 (Ö. Yılmaz 等,2015)。
缓蚀
与讨论中的化合物密切相关的苯并咪唑衍生物作为酸性环境中碳钢的缓蚀剂已显示出有希望的结果。这些化合物表现出很高的抑制效率,这对于延长工业应用中金属结构和部件的使用寿命至关重要 (Z. Rouifi 等,2020)。
抗菌和细胞毒活性
已合成 1H-苯并咪唑的新型氮杂环丁-2-酮衍生物并评估了它们的抗菌和细胞毒活性。其中一些化合物在体外显示出良好的抗菌活性和细胞毒性,表明有可能开发成新的抗菌剂 (M. Noolvi 等,2014)。
中枢神经系统活性
对 1-芳基-2-磺酰-[苯并咪唑-2-基]-甲基衍生物的研究揭示了动物模型中的中枢神经系统抑制作用,突出了这些化合物在开发镇静剂或抗焦虑药中的潜力 (应用纳米生物科学快报,2022)。
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylmethyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-26(18-7-3-2-4-8-18)23(28)15-27-21-10-6-5-9-20(21)25-22(27)16-31(29,30)19-13-11-17(24)12-14-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITOQWUCDFYRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)
![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)


![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)
![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)

![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)